2,5-Dimethoxy-4-methylphenethylamine Hydrochloride
2,5-Dimethoxy-4-methylphenethylamine Hydrochloride
A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-D is described formally as 2,5-dimethoxy-4-methylphenethylamine. It is a weak agonist of serotonin (5-HT) receptors (pEC50 = 5.09 and 4.73 for 5-HT2A and 5-HT2C, respectively). Its metabolism in rats has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
25505-65-1
VCID:
VC0027185
InChI:
InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
SMILES:
CC1=CC(=C(C=C1OC)CCN)OC.Cl
Molecular Formula:
C11H18ClNO2
Molecular Weight:
231.72 g/mol
2,5-Dimethoxy-4-methylphenethylamine Hydrochloride
CAS No.: 25505-65-1
Reference Standards
VCID: VC0027185
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
CAS No. | 25505-65-1 |
---|---|
Product Name | 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride |
Molecular Formula | C11H18ClNO2 |
Molecular Weight | 231.72 g/mol |
IUPAC Name | 2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H |
Standard InChIKey | UIPCUUZBUOLEMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1OC)CCN)OC.Cl |
Canonical SMILES | CC1=CC(=C(C=C1OC)CCN)OC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-D is described formally as 2,5-dimethoxy-4-methylphenethylamine. It is a weak agonist of serotonin (5-HT) receptors (pEC50 = 5.09 and 4.73 for 5-HT2A and 5-HT2C, respectively). Its metabolism in rats has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes. |
Synonyms | 2,5-Dimethoxy-4-methylbenzeneethanamine Hydrochloride; 2-(2,5-Dimethoxy-4-methylphenyl)ethylamine Hydrochloride; 4-Methyl-2,5-dimethoxyphenethylamine Hydrochloride; 2C-D;_x000B_ |
PubChem Compound | 135739 |
Last Modified | Nov 11 2021 |
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